1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene
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Overview
Description
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C12H8ClNO2S and a molecular weight of 265.72 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene typically involves the reaction of 2-chlorothiophenol with 4-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chlorophenyl group can participate in binding interactions with proteins or other biomolecules .
Comparison with Similar Compounds
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene can be compared with similar compounds such as:
1-[(2-chlorophenyl)sulfanyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-[(2-bromophenyl)sulfanyl]-4-nitrobenzene: The presence of a bromine atom instead of chlorine can influence the compound’s chemical properties and reactivity.
1-[(2-chlorophenyl)sulfanyl]-4-methylbenzene: The methyl group can alter the compound’s hydrophobicity and interactions with other molecules.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the 1-[(2-chlorophenyl)sulfanyl] scaffold.
Biological Activity
1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene, a compound with the CAS number 33667-99-1, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a nitro group and a chlorophenyl sulfanyl moiety. Its structure can be represented as follows:
This compound exhibits both electrophilic and nucleophilic characteristics due to the presence of the nitro and sulfanyl groups, respectively.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chlorinated nitrobenzenes have shown effectiveness against various bacterial strains, including Clostridioides difficile . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Clostridioides difficile | TBD |
1-chloro-2,4-dinitrobenzene | Various gram-positive bacteria | 5 µg/mL |
Tetryl | Gram-negative bacteria | 10 µg/mL |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of nitroaromatic compounds have been extensively studied. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study: Cytotoxic Effects on HCT116 Cells
A study investigating the effects of various nitroaromatic compounds on HCT116 colorectal cancer cells found that certain derivatives exhibited significant cytotoxicity with GI50 values in the micromolar range. The specific activity of this compound remains to be fully characterized but is anticipated to be comparable based on structural similarities.
Table 2: Cytotoxicity Data for Nitro Compounds
Compound | Cell Line | GI50 (µM) |
---|---|---|
This compound | HCT116 | TBD |
NSC697923 | HCT116 | 1.0 ± 0.1 |
Tri-1 | HCT116 | 6.6 ± 0.5 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit thioredoxin reductase (TrxR), an enzyme implicated in redox regulation and cancer progression .
- Oxidative Stress Induction : The nitro group can undergo reduction within biological systems, generating reactive intermediates that contribute to oxidative damage .
Properties
IUPAC Name |
1-chloro-2-(4-nitrophenyl)sulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNVGIHOVENLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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